molecular formula C14H20N4O3 B13965015 Tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

Katalognummer: B13965015
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: BMUVDWMIYVPJMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a methyloxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperazine ring followed by the introduction of the cyano and methyloxazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H20N4O3

Molekulargewicht

292.33 g/mol

IUPAC-Name

tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O3/c1-10-16-11(9-15)12(20-10)17-5-7-18(8-6-17)13(19)21-14(2,3)4/h5-8H2,1-4H3

InChI-Schlüssel

BMUVDWMIYVPJMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(O1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.